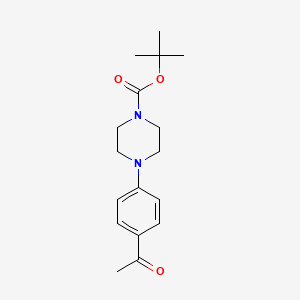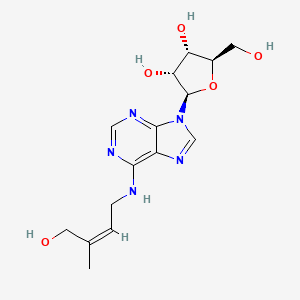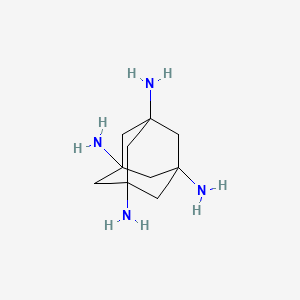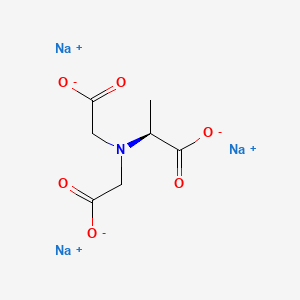
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 . It is used in various chemical reactions and serves as a useful building block in the synthesis of several novel organic compounds .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 304.384 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Crystal and Molecular Structure :
- The crystal and molecular structure of similar compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported, providing insights into bond lengths and angles typical of piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
Synthesis and Characterization :
- Research has focused on synthesizing and characterizing derivatives of N-Boc piperazine, including similar compounds, to understand their structural and chemical properties (Kulkarni et al., 2016).
Sterically Congested Piperazine Derivatives :
- A sterically congested piperazine derivative has been prepared using a modified approach, highlighting the novel chemistry and potential pharmacological uses of such compounds (Gumireddy et al., 2021).
Biological and Chemical Applications
Antibacterial and Antifungal Activities :
- Certain derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate effectiveness against various microorganisms (Sanjeevarayappa et al., 2015).
Anticorrosive Behaviour :
- Investigations into the anticorrosive behavior of similar compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have demonstrated their potential as effective inhibitors for corrosion in specific environments (Praveen et al., 2021).
Other Relevant Research
- Chiral Deprotonation Studies :
- The first known example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, including compounds like TERT-butyl 4- TERT-butylpiperazine-1-carboxylate, has been described, which is significant for synthesizing molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).
Properties
IUPAC Name |
tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENNIIGKWIJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














